N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 3-chloro-4-fluorophenyl group, a 1,3,4-oxadiazole ring, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
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Formation of 1,3,4-oxadiazole ring: : The synthesis begins with the preparation of the 1,3,4-oxadiazole ring. This can be achieved by reacting hydrazine hydrate with a suitable carboxylic acid derivative, such as an ester or an acid chloride, under reflux conditions. The reaction is usually carried out in the presence of a dehydrating agent like phosphorus oxychloride.
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Introduction of the methoxybenzyl group: : The next step involves the introduction of the methoxybenzyl group to the oxadiazole ring. This can be done through a nucleophilic substitution reaction using a methoxybenzyl halide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
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Formation of the acetamide linkage: : The final step involves the formation of the acetamide linkage. This can be achieved by reacting the intermediate compound with 3-chloro-4-fluoroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine derivatives.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide, often with heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
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Medicinal Chemistry: : The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
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Materials Science: : The unique structural features of the compound make it a candidate for the development of advanced materials, such as organic semiconductors and liquid crystals.
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Biological Research: : The compound can be used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
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Industrial Applications: : The compound’s chemical stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can be compared with other similar compounds to highlight its uniqueness:
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N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: : This compound differs by the presence of a methyl group instead of a methoxy group on the benzyl ring. The methoxy group can influence the compound’s electronic properties and reactivity.
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N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: : This compound has a phenyl group instead of a benzyl group. The presence of the benzyl group in the original compound can affect its steric and electronic properties, leading to different biological activities.
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N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide: : This compound contains a thiadiazole ring instead of an oxadiazole ring. The oxadiazole ring can impart different chemical and biological properties compared to the thiadiazole ring.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O3S/c1-25-13-5-2-11(3-6-13)8-17-22-23-18(26-17)27-10-16(24)21-12-4-7-15(20)14(19)9-12/h2-7,9H,8,10H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLVNAZDDHZIPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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